



Application Notes: Flow Cytometry Analysis of Apoptosis Following Entrectinib Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] These kinases are key drivers in various cancers, and their inhibition by Entrectinib disrupts critical downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are essential for cell survival and proliferation.[1][2][3][4][5] This disruption ultimately shifts the cellular balance, leading to the induction of apoptosis, or programmed cell death, in cancer cells harboring fusions or rearrangements of these kinases.[6] The analysis of apoptosis is therefore a critical method for evaluating the efficacy of Entrectinib.

Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method for assessing apoptosis at the single-cell level.[7][8][9] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by the calcium-dependent protein Annexin V.[7][8] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by the intact membranes of viable and early apoptotic cells. However, it can penetrate the compromised membranes of late-stage apoptotic and necrotic cells, allowing for their differentiation.[7][8] This protocol provides a detailed methodology for the quantitative analysis of apoptosis induced by Entrectinib using this dual-staining flow cytometry technique.



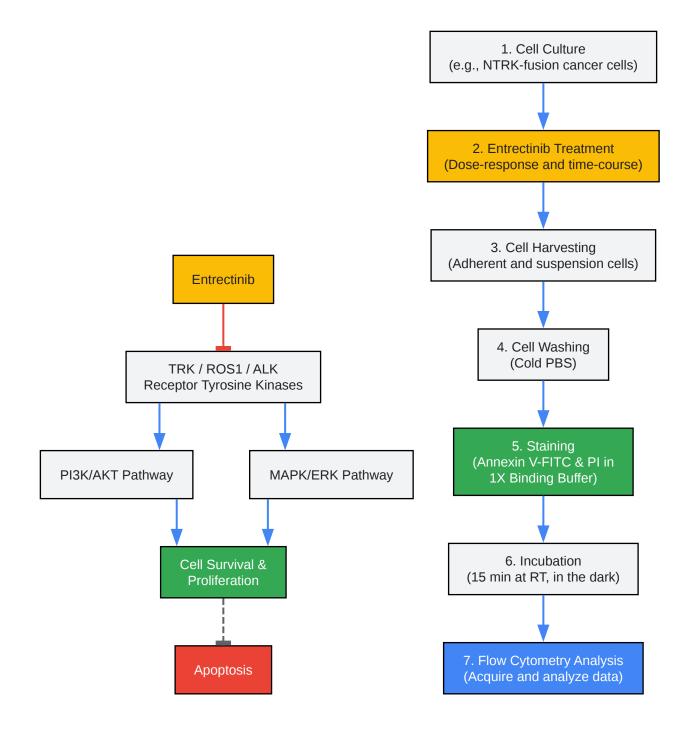
Data Presentation

The following table summarizes representative quantitative data on the induction of apoptosis by Entrectinib in different cancer cell lines, as determined by Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Cell Line	Treatm ent	Conce ntratio n	Treatm ent Durati on	Viable Cells (%)	Early Apopt otic Cells (%)	Late Apopt otic/Ne crotic Cells (%)	Total Apopt otic Cells (%)	Refere nce
NCI- N87 (Gastric Cancer)	Control (Vehicle)	-	48 hours	89.32	10.68	-	10.68	[1]
Entrecti nib	10 μΜ	48 hours	51.07	31.25	17.68	48.93	[1]	
AGS (Gastric Cancer)	Control (Vehicle)	-	48 hours	95.91	4.09	-	4.09	[1]
Entrecti nib	10 μΜ	48 hours	82.32	17.68	-	17.68	[1]	
IMS-M2 (AML)	Control (DMSO)	-	18 hours	~95	~5	~0	~5	[7]
Entrecti nib	30 nM	18 hours	~40	~30	~30	~60	[7]	

Signaling Pathway and Experimental Workflow Diagrams





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